Benzene-13C6

LC-MS/MS Isotope Dilution Matrix Effect Correction

Benzene-13C6 is a stable isotope-labeled analog of benzene in which all six carbon atoms of the aromatic ring are substituted with the carbon-13 isotope. It is a liquid at room temperature with a molecular weight of approximately 84.07 g/mol, a boiling point of 80 °C, and a density of 0.940 g/mL at 25 °C.

Molecular Formula C6H6
Molecular Weight 84.068 g/mol
CAS No. 32488-44-1
Cat. No. B032424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-13C6
CAS32488-44-1
SynonymsBenzene-1,2,3,4,5,6-13C6;  [U-13C]Benzene; 
Molecular FormulaC6H6
Molecular Weight84.068 g/mol
Structural Identifiers
SMILESC1=CC=CC=C1
InChIInChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyUHOVQNZJYSORNB-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-13C6 (CAS 32488-44-1) Procurement Guide: A Fully 13C-Labeled Stable Isotope Standard for Quantitative Analysis


Benzene-13C6 is a stable isotope-labeled analog of benzene in which all six carbon atoms of the aromatic ring are substituted with the carbon-13 isotope . It is a liquid at room temperature with a molecular weight of approximately 84.07 g/mol, a boiling point of 80 °C, and a density of 0.940 g/mL at 25 °C [1]. As an isotopically pure compound, it is primarily employed as an internal standard for isotope dilution mass spectrometry (IDMS) and as a calibration reference for quantitative nuclear magnetic resonance (qNMR) spectroscopy, enabling high-accuracy quantification in environmental monitoring, metabolic tracing, and analytical method development .

Benzene-13C6 Procurement: Why Generic Unlabeled or Deuterated Analogs Fail to Deliver Comparable Analytical Performance


In quantitative mass spectrometry and NMR, simply substituting Benzene-13C6 with unlabeled benzene or a deuterated analog (e.g., benzene-d6) introduces significant analytical error and limits the achievable method performance. Unlabeled benzene cannot be used as an internal standard in isotope dilution MS because it co-elutes with the analyte and cannot be distinguished by mass. Deuterated benzene, while distinguishable by mass, suffers from hydrogen-deuterium exchange, which compromises label stability and leads to chromatographic retention time shifts that undermine accurate quantification in LC-MS/MS [1]. Furthermore, deuterium labeling alters the spectral similarity to the unlabeled analyte in UV-Vis absorption, whereas 13C-labeled benzene exhibits near-identical spectral properties [2]. Benzene-13C6 provides a 6-Da mass shift (M+6) without these detrimental isotopic effects, making it the superior choice for precise and robust analytical method development .

Quantitative Differentiation of Benzene-13C6 (CAS 32488-44-1) Against Alternative Standards: A Procurement Evidence Guide


13C vs. Deuterium Labeling: Elimination of Chromatographic Retention Time Shift in LC-MS/MS

Deuterated internal standards are known to exhibit a chromatographic retention time shift compared to their unlabeled analytes in reversed-phase LC, which can lead to inaccurate quantification due to differential matrix effects. In contrast, 13C-labeled internal standards like Benzene-13C6 co-elute precisely with the unlabeled analyte, providing superior correction for ion suppression or enhancement [1]. This is a direct, class-level inference based on the well-documented physicochemical principle that substituting 12C with 13C causes a negligible isotopic effect on lipophilicity and chromatographic behavior compared to the significant effect of substituting 1H with 2H (deuterium) [2].

LC-MS/MS Isotope Dilution Matrix Effect Correction

UV-Vis Spectral Fidelity: Benzene-13C6 Maintains >99% Spectral Similarity to Unlabeled Benzene

A direct head-to-head comparison of benzene isotopologues using a sum-squared residuals approach demonstrated that Benzene-13C6 maintains a spectral similarity of >99% to unlabeled benzene in the 125–240 nm wavelength range. In contrast, fully deuterated benzene (benzene-d6) exhibits significantly reduced spectral similarity, with increasing degrees of deuteration correlating with decreased spectral fidelity [1]. This study provides quantitative evidence that 13C labeling is superior to 2H labeling for preserving the UV-Vis absorption characteristics of the parent molecule.

UV-Vis Spectroscopy Isotopologue Comparison Spectral Similarity

Isotopic Purity: Guaranteed 99 atom% 13C Enrichment for Accurate Isotope Dilution MS

The accuracy of isotope dilution mass spectrometry (IDMS) is directly dependent on the isotopic purity of the labeled internal standard. Benzene-13C6 is commercially available with a certified isotopic purity of 99 atom% 13C . This high enrichment level minimizes the contribution of the unlabeled (12C) isotopologue to the signal of the internal standard, thereby reducing the uncertainty in the calculated isotope ratio and improving the accuracy of analyte quantification. Certificate of Analysis (COA) data from suppliers confirm this specification, with GC/MS testing routinely verifying ≥99.0% isotopic enrichment .

Isotope Dilution Mass Spectrometry Isotopic Enrichment Certificate of Analysis

qNMR Calibration: Enabling Absolute Quantification Without External Calibration Curves

In quantitative NMR (qNMR), Benzene-13C6 can serve as an internal concentration reference, enabling the absolute quantification of analytes without the need for constructing external calibration curves [1]. The fully 13C-labeled benzene ring produces a single, well-resolved resonance in the 13C NMR spectrum that is distinct from the 12C signals of typical analytes. This allows for a direct ratio-metric measurement of analyte concentration against the known concentration of the Benzene-13C6 internal standard. This method provides a level of metrological traceability and precision that is challenging to achieve with unlabeled external standards, as it inherently compensates for sample-to-sample variations in NMR instrument performance [2].

Quantitative NMR qNMR Primary Reference Standard

Procurement-Driven Application Scenarios for Benzene-13C6 (CAS 32488-44-1) Based on Verifiable Analytical Performance


High-Accuracy Quantification of Benzene in Environmental Water Samples via Isotope Dilution GC-MS

Benzene-13C6 is the optimal internal standard for quantifying benzene in environmental water samples (e.g., groundwater, drinking water) using EPA Method 8260 or similar GC-MS protocols. Its 6-Da mass shift allows for unambiguous distinction from the unlabeled analyte, while its high isotopic purity (99 atom% 13C) ensures a low method detection limit. By co-eluting with benzene, it corrects for analyte loss during sample preparation (e.g., purge and trap) and instrument variability, enabling precise and accurate measurement at trace levels required for regulatory compliance [1].

Metabolic Flux Analysis and Tracer Studies of Benzene Biotransformation in Anaerobic Microbial Cultures

In environmental microbiology research, Benzene-13C6 serves as a definitive tracer to elucidate the anaerobic biodegradation pathways of benzene, a recalcitrant environmental pollutant. Studies have demonstrated the use of 13C6-benzene to identify and monitor specific 13C-labeled metabolites (e.g., toluene, benzoate) over time, providing unequivocal evidence for initial methylation as a key transformation step [2]. Its stability as a 13C label ensures that the tracer remains intact throughout the complex biological transformations, unlike radiolabeled (14C) or exchangeable deuterium labels.

Calibration and Metrological Traceability in Quantitative 13C NMR (qNMR) for Purity Assignment

Benzene-13C6 is a valuable internal reference for quantitative 13C NMR (qNMR), a primary ratio method for establishing the metrological traceability of organic compound purity to the International System of Units (SI) [3]. By adding a known amount of Benzene-13C6 to an analyte solution, the purity of the analyte can be determined directly from the ratio of integrated NMR signals. This application is critical for the certification of reference materials, pharmaceutical impurity profiling, and the value assignment of primary calibrators in analytical chemistry.

Development of LC-MS/MS Methods for Benzene and Metabolites in Biological Matrices with Superior Matrix Effect Correction

For bioanalytical laboratories quantifying benzene and its metabolites in complex biological matrices (e.g., blood, urine), Benzene-13C6 provides superior performance over deuterated internal standards. Its near-identical chromatographic retention time to unlabeled benzene ensures co-elution with the analyte, thereby providing optimal correction for matrix-induced ion suppression or enhancement in LC-MS/MS electrospray ionization [4]. This leads to more accurate and precise measurements of biomarkers of exposure, which is essential for occupational health studies and clinical toxicology.

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